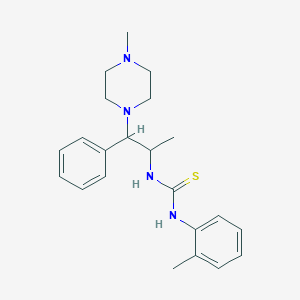

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea

Description

This compound is a thiourea derivative featuring a 4-methylpiperazine moiety linked to a 1-phenylpropan-2-yl group and an o-tolyl substituent. Thiourea derivatives are known for diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties . The 4-methylpiperazine group enhances solubility and may influence receptor binding, while the o-tolyl group contributes to steric and electronic effects. Structural studies of related thioureas, such as 1-(o-tolyl)thiourea, highlight the importance of hydrogen bonding in supramolecular assembly .

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4S/c1-17-9-7-8-12-20(17)24-22(27)23-18(2)21(19-10-5-4-6-11-19)26-15-13-25(3)14-16-26/h4-12,18,21H,13-16H2,1-3H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIRGULKCJQLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea typically involves the reaction of 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine with o-tolyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The piperazine ring and phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiourea derivatives exhibit promising anticancer properties. Studies have shown that 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea can inhibit the proliferation of several cancer cell lines, including HeLa and MCF-7 cells. The mechanism may involve the inhibition of specific kinases associated with cancer cell signaling pathways, leading to increased apoptosis and reduced cell viability.

Table 1: Anticancer Activity Data

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. It has demonstrated significant effectiveness in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 | |

| Escherichia coli | 0.25 | |

| Pseudomonas aeruginosa | 0.30 |

Anti-inflammatory Effects

Thiourea derivatives, including this compound, have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Recent studies have highlighted the versatility of thiourea derivatives in combination therapies:

- Combination with Antibiotics: Research has shown that combining this compound with traditional antibiotics enhances efficacy against resistant bacterial strains.

- Synergistic Effects in Cancer Treatment: Studies indicate that when used alongside other anticancer agents, the compound can improve therapeutic outcomes through synergistic interactions.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets. The piperazine ring and thiourea moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivatives with Aromatic Substituents

1-(o-Tolyl)thiourea

- Structure : Simplest analogue, lacking the 4-methylpiperazine and propan-2-yl-phenyl branches.

- Synthesis : Prepared via condensation of o-toluidine with isothiocyanates, yielding planar thiourea cores .

- Properties : Exhibits fungicidal activity due to the o-tolyl group’s steric bulk and hydrogen-bonding capacity .

Adamantyl Phenylthioureas (Compounds 2–6)

- Structure : Adamantane-1-carbonyl replaces the 4-methylpiperazine-propan-2-yl-phenyl group .

- Supramolecular Features : Hirshfeld surface analysis reveals dominant C–H···O/N and N–H···S interactions, with 15–20% contribution from hydrogen bonds .

- Key Difference : The adamantane group introduces hydrophobicity, contrasting with the polar 4-methylpiperazine in the target compound.

Piperazine-Containing Thioureas

3-(3-(4-Phenylpiperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (13)

- Structure : Combines a piperazine ring with a spirocyclic core and thiourea-like motifs .

- Key Difference : The spirocyclic system and lack of a direct thiourea linkage limit structural comparability.

RTB70 (Compound 21)

- Structure : Features a 3-chloro-5-(trifluoromethyl)pyridinyl-piperazine linked to a thiophene-thioether group .

- Synthesis : Utilizes HOBt/TBTU coupling, a method applicable to the target compound’s piperazine-propan-2-yl-phenyl segment .

- Key Difference : The pyridine and thiophene substituents confer distinct electronic properties compared to the o-tolyl group.

Structural and Functional Analysis

Molecular Flexibility and Hydrogen Bonding

Data Table: Key Features of Comparable Compounds

Biological Activity

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea is a synthetic compound belonging to the thiourea class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A piperazine ring that enhances its pharmacological properties.

- A thiourea moiety , which is crucial for its biological interactions.

- An o-tolyl group , contributing to its unique binding characteristics.

The biological activity of thiourea derivatives often involves:

- Hydrogen bonding with biological macromolecules, which can modulate their activity.

- Interaction with specific molecular targets, potentially affecting pathways related to inflammation, cancer progression, and microbial resistance.

1. Antimicrobial Activity

Thiourea derivatives have shown significant antibacterial and antifungal properties. Research indicates that compounds similar to this compound exhibit:

- Antibacterial effects against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli .

- Antifungal properties , particularly against Candida species and dermatophytes .

2. Anticancer Potential

Studies have demonstrated that thiourea derivatives can inhibit cancer cell proliferation through:

- Induction of apoptosis in various cancer cell lines.

- Targeting specific signaling pathways involved in tumor growth and metastasis. For instance, IC50 values for anticancer activity have been reported in the range of 3 to 20 µM against breast and prostate cancer cells .

3. Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of thiourea compounds:

- They may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- In vitro studies have shown reduced inflammation markers in human cell lines treated with thiourea derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiourea derivatives, including the target compound. Results indicated that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive bacteria .

Case Study 2: Anticancer Activity

In a preclinical evaluation, the compound was tested against various cancer cell lines. The findings revealed that it significantly reduced cell viability with an IC50 value of approximately 10 µM in human leukemia cells, indicating its potential as an anticancer agent .

Data Table: Comparative Biological Activities

| Activity Type | IC50/Effectiveness | Target Organisms/Cell Lines |

|---|---|---|

| Antibacterial | MIC: 8–32 µg/mL | Staphylococcus aureus, E. coli |

| Antifungal | MIC: 16–64 µg/mL | Candida albicans |

| Anticancer | IC50: 3–20 µM | Breast cancer, leukemia cells |

| Anti-inflammatory | Reduction in IL-6 levels | Human chondrosarcoma cells |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving coupling reactions. For example, piperazine derivatives are often prepared using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF, with NEt₃ as a base . Optimize reaction conditions (e.g., molar ratios, temperature) based on analogous thiourea syntheses, such as temperature-dependent studies for similar triazine-thiourea hybrids (60–80°C, 12–24 hours) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare chemical shifts of the thiourea (-NH-CS-NH-) moiety (δ 9–11 ppm) and piperazine protons (δ 2.5–3.5 ppm) with literature values for related structures .

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) using high-resolution ESI-MS.

- Elemental analysis : Ensure ≤0.4% deviation for C, H, N, and S content .

Q. What preliminary assays are suitable for screening its bioactivity?

- Methodological Answer : Prioritize:

- Receptor-binding assays : Test affinity for serotonin/dopamine receptors due to the 4-methylpiperazine moiety, which is common in CNS-targeting compounds .

- Enzyme inhibition studies : Use fluorometric or colorimetric kits (e.g., acetylcholinesterase) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting) for this compound?

- Methodological Answer :

Variable Temperature (VT) NMR : Assess dynamic processes (e.g., hindered rotation of the thiourea group) by acquiring spectra at 25°C, 40°C, and 60°C .

2D NMR (COSY, HSQC) : Assign overlapping peaks; cross-verify with computational methods (DFT for predicted shifts) .

Crystallography : If crystals are obtainable, compare experimental vs. calculated X-ray diffraction patterns .

Q. What experimental design is optimal for studying its environmental degradation pathways?

- Methodological Answer : Adopt a tiered approach:

- Lab-scale hydrolysis/photolysis : Use OECD Guideline 111 (pH 4–9, 25–50°C) to identify primary degradation products .

- Advanced analytics : Employ LC-QTOF-MS for non-targeted analysis of metabolites.

- Ecotoxicology : Follow ISO 11348-3 for bacterial luminescence inhibition assays (Vibrio fischeri) .

Q. How can researchers address low reproducibility in bioactivity assays (e.g., variable IC₅₀ values across labs)?

- Methodological Answer :

- Standardize protocols : Use reference compounds (e.g., donepezil for acetylcholinesterase) and control for solvent effects (e.g., DMSO ≤1% v/v) .

- Validate cell lines : Perform STR profiling and mycoplasma testing.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare ≥3 independent replicates .

Comparative and Mechanistic Questions

Q. How does the o-tolyl substituent influence bioactivity compared to other aryl groups (e.g., p-tolyl)?

- Methodological Answer :

SAR Analysis : Synthesize analogs with p-tolyl, phenyl, or halogenated aryl groups.

Docking studies : Map steric/electronic effects of o-tolyl using AutoDock Vina with receptor structures (e.g., 5-HT₂A PDB: 6WGT) .

Thermodynamic profiling : Compare binding ΔG via ITC (isothermal titration calorimetry) .

Q. What strategies mitigate solubility limitations in in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.